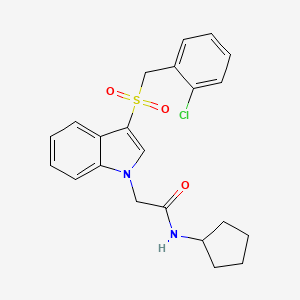

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

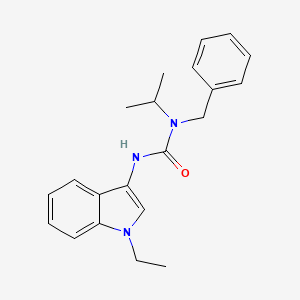

The compound “2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide” is a complex organic molecule. It contains a 2-chlorobenzyl group attached to a sulfonyl group, which is further connected to an indole ring. This indole ring is then linked to a cyclopentylacetamide group .

Synthesis Analysis

The synthesis of such compounds often involves a series of reactions. For instance, the synthesis of 2-(benzylsulfonyl)benzothiazole derivatives, which are structurally similar to the compound , was achieved through a one-pot, two-step synthesis starting from 2-mercaptobenzothiazole and benzyl halides . The synthesis of sodium sulfinates, which are key intermediates in the synthesis of sulfonyl compounds, has also been extensively studied .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a sulfonyl group linked to a 2-chlorobenzyl group. Additionally, an acetamide group is attached to the indole ring via a cyclopentyl group .Chemical Reactions Analysis

The chemical reactions involving this compound likely involve electrophilic aromatic substitution, a common reaction mechanism for compounds containing aromatic rings . In this process, an electrophile forms a sigma bond with the aromatic ring, generating a positively charged intermediate. This intermediate then loses a proton to regenerate the aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, the compound 5-[(2-Chlorobenzyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole has a molecular weight of 350.843 Da and a monoisotopic mass of 349.995056 Da .安全和危害

The safety data sheet for 2-Chlorobenzyl chloride, a related compound, indicates that it is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity .

未来方向

The future directions for this compound could involve further exploration of its potential biological activity. For instance, new antifungal agrochemicals derived from 2-(benzylsulfonyl)benzothiazole were synthesized and showed significant improvement compared to non-oxidized analogues and the commercial antifungal Captan . This suggests that the compound could also have potential applications in the development of new antifungal agents.

属性

IUPAC Name |

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3S/c23-19-11-5-1-7-16(19)15-29(27,28)21-13-25(20-12-6-4-10-18(20)21)14-22(26)24-17-8-2-3-9-17/h1,4-7,10-13,17H,2-3,8-9,14-15H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCARZKSYEJMRGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2358503.png)

![{[4-(Difluoromethoxy)butoxy]methyl}benzene](/img/structure/B2358504.png)

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide](/img/structure/B2358508.png)

![4-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2358509.png)

![N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2358512.png)

![N-Ethyl-N-[2-oxo-2-(2-propanoylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2358517.png)

![methyl 2-(9-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2358518.png)